molecular formula C22H23ClN2O4S B2464689 4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine CAS No. 862795-74-2

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine

Cat. No.: B2464689
CAS No.: 862795-74-2
M. Wt: 446.95
InChI Key: PTDODSUWCKIICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a 2,6-dimethyl group and an oxazole ring substituted with a 2-chlorophenyl and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted acyl chloride, with an amino alcohol under acidic conditions to form the oxazole ring. The morpholine ring can then be introduced through a nucleophilic substitution reaction, where a 2,6-dimethylmorpholine is reacted with the oxazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Chlorophenyl)-4-methyloxazol-5-yl)-2,6-dimethylmorpholine
  • 4-(2-(2-Chlorophenyl)-4-nitrooxazol-5-yl)-2,6-dimethylmorpholine
  • 4-(2-(2-Chlorophenyl)-4-ethyloxazol-5-yl)-2,6-dimethylmorpholine

Uniqueness

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine is unique due to the presence of the tosyl group, which can be easily modified to introduce various functional groups.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-14-8-10-17(11-9-14)30(26,27)21-22(25-12-15(2)28-16(3)13-25)29-20(24-21)18-6-4-5-7-19(18)23/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDODSUWCKIICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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